(S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate
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Overview
Description
(S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate is a chiral morpholine derivative. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-ethylmorpholine-4-carboxylate with a chiral catalyst to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like sodium hydride (NaH) for deprotonation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
(S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist, depending on its structure and the biological system in which it is used. The pathways involved often include key metabolic or signaling pathways that are crucial for the biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine: Used as a base catalyst in various chemical reactions.
Morpholine: Commonly found in biologically active molecules and pharmaceuticals.
Uniqueness
(S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it interacts with. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (2S)-2-ethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
XTMZHZJMGHLLLL-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H]1CN(CCO1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CN(CCO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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